
铁锰氧化物 (Fe2MnO4)
描述
Iron manganese oxide (Fe2MnO4) is a compound with the molecular formula Fe2MnO4 and a molecular weight of 230.63 g/mol. It is involved in redox reactions where H is oxidized and Mn, O are reduced .
Synthesis Analysis
Iron manganese oxide particles can be synthesized by thermal decomposition of a mixture of iron oleate and manganese oleate in a high-boiling solvent in the presence of Na-oleate and oleic acid as surfactants . The particles appear core-shell like in bright field TEM images .Molecular Structure Analysis
The molecular structure of Iron manganese oxide involves a FeO/MnO like structure in the core and a spinel like structure in the shell . High-resolution analytical methods like energy dispersive x-ray spectroscopy (EDS) and electron energy loss spectroscopy (EELS) have been used to investigate the distribution of the metals Mn and Fe .Chemical Reactions Analysis
Iron manganese oxide is involved in redox reactions. The oxidative reactivity of Mn- and Fe-oxides and the reductive reactivity of Fe (II)/iron oxides in complex model systems toward contaminant degradation have been studied .Physical And Chemical Properties Analysis
Iron manganese oxide is a reddish-brown solid . It has a molecular weight of 159.7, a melting point of 2664°F, and is insoluble . It is not reactive at normal temperatures, but at high temperatures, it reacts violently with oxygen, sulfur, and phosphorus .科学研究应用
Antimicrobial Applications
Iron manganese oxide nanoparticles: have been synthesized using a fungal-mediated approach, which has shown promising antimicrobial properties . The synthesis involves the use of Aspergillus niger , a fungus, to create Fe2MnO4 particles. These nanoparticles have been tested and validated for their antimicrobial efficacy, making them potential candidates for use in medical and environmental applications where microbial contamination is a concern.
Dye Remediation
The same fungal-mediated synthesis of Fe2MnO4 nanoparticles has also been explored for dye remediation applications . These nanoparticles have shown the ability to degrade dyes like Methylene Blue, suggesting their use in treating industrial wastewater and mitigating environmental pollution caused by synthetic dyes.
Magnetic Properties for Data Storage
Research has been conducted on the synthesis of iron oxide/manganese oxide composite particles and their magnetic properties . These properties are particularly relevant for data storage applications, where the size-dependent magnetic effects of nanoparticles can be utilized to enhance the performance of magnetic storage devices.
Catalysis
Transition metal oxide nanoparticles, including Fe2MnO4, exhibit enhanced catalytic properties compared to their bulk counterparts . This makes them suitable for various catalytic processes, including chemical synthesis and environmental remediation, where they can accelerate reaction rates and improve efficiency.
Energy Storage
Fe2MnO4 nanoparticles have potential applications in energy storage systems . Their unique electrochemical properties can be harnessed in batteries and supercapacitors, contributing to the development of more efficient and higher-capacity energy storage technologies.
Environmental Toxicology
The non-toxic and eco-friendly characteristics of Fe2MnO4 nanoparticles synthesized through green methods make them suitable for studies in environmental toxicology . They can be used to assess the impact of nanomaterials on ecosystems and help in developing guidelines for the safe use of nanoparticles in the environment.
作用机制
Target of Action
Iron manganese oxide (Fe2MnO4) primarily targets redox reactions . It plays a significant role in the electrochemical detection of certain elements, such as arsenic . The compound’s primary targets are the redox couples (Fe(II)/Fe(III)) that are induced on its surface .
Mode of Action
Fe2MnO4 interacts with its targets through redox reactions . The compound’s mode of action involves the catalytic redox couple Fe(II)/Fe(III) on its surface, which is induced by the zero-valent iron (Fe0) in Fe2MnO4 . This interaction results in changes in the surficial atomic and electronic structures of the material, altering the redox potential .
Biochemical Pathways
The biochemical pathways affected by Fe2MnO4 involve the redox reactions of iron and manganese oxides . These reactions play essential roles in the fate and transformation of numerous organic and inorganic contaminants in the environment . The compound affects the oxidative reactivity of Mn- and Fe-oxides and the reductive reactivity of Fe(II)/iron oxides .
Pharmacokinetics
It’s worth noting that the reactivity and effectiveness of fe2mno4 can be influenced by itsphysical and chemical properties , such as its size, shape, and surface characteristics .
Result of Action
The action of Fe2MnO4 results in the enhanced sensitivity of electrochemical detection systems . This is attributed to the surficial catalytic redox couple Fe(II)/Fe(III) induced by Fe0 of Fe2MnO4 . Additionally, the compound can contribute to the removal of contaminants in natural environments through its involvement in redox reactions .
Action Environment
The action, efficacy, and stability of Fe2MnO4 can be influenced by various environmental factors. For instance, the presence of other metal ions, ligands, and second metal oxides can affect the redox reactivity of the system . Moreover, the compound’s action can be influenced by the pH value and the presence of certain chemicals .
安全和危害
未来方向
属性
IUPAC Name |
iron(3+);manganese(2+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.Mn.4O/q2*+3;+2;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSDLVIPMHDAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mn+2].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152949 | |
| Record name | Iron manganese oxide (Fe2MnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron manganese oxide (Fe2MnO4) | |
CAS RN |
12063-10-4 | |
| Record name | Iron manganese oxide (Fe2MnO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron manganese oxide (Fe2MnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



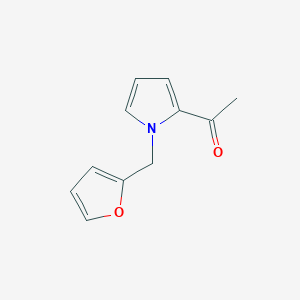
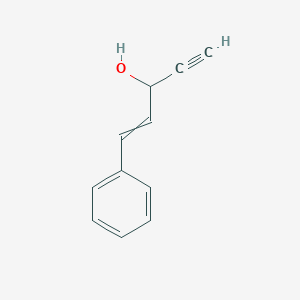
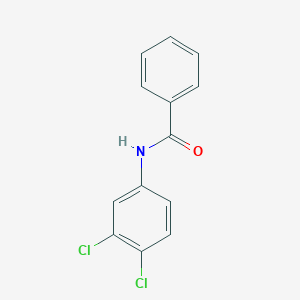
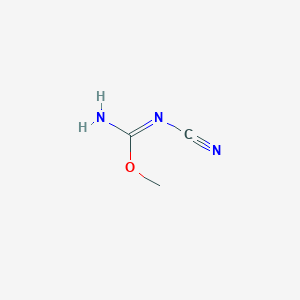
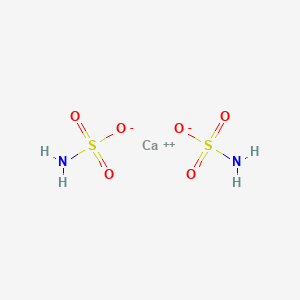
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)




![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)


